molecular formula C7H9ClF3NO B2933120 3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one CAS No. 2225144-60-3

3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one

Cat. No. B2933120
CAS RN: 2225144-60-3
M. Wt: 215.6
InChI Key: QFHJISDFFOXUTR-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)azetidin-2-ones are interesting entities for the preparation of a large variety of CF3-substituted nitrogen-containing target structures with promising biological characteristics . The beneficial effect of a trifluoromethyl group on the biological properties of bioactive compounds and the versatile synthetic potential of β-lactams make these compounds significant .


Synthesis Analysis

The synthesis of 4-CF3-azetidin-2-ones can be achieved through different building block approach-based routes . One of the methods involves the Staudinger synthesis through a [2 + 2]-ketene-imine cyclocondensation . Another method involves the condensation of imine with the lithium enolate of ethyl dibenzylaminoacetate .


Chemical Reactions Analysis

β-lactams, such as 4-CF3-azetidin-2-ones, are susceptible to ring-opening and ring-transformation reactions due to the high ring strain associated with the four-membered ring system . These reactions can lead to a variety of nitrogen-containing acyclic and heterocyclic compounds .

Scientific Research Applications

Inhibition of Human Leukocyte Elastase

Research by Doucet et al. (1997) explored the stereospecific synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones, showing their application as irreversible inhibitors of human leukocyte elastase (HLE), with the configuration of the bromofluorocarbon significantly affecting the partition ratio and inhibition effectiveness (Doucet et al., 1997).

Novel Rearrangement Reaction

Bartholomew and Stocks (1991) described a novel rearrangement reaction where 3-(chloromethyl)azetidin-2-ones were converted to azetidine-3-carboxylic acid esters, showcasing the synthetic versatility of these compounds in producing different types of organic molecules (Bartholomew & Stocks, 1991).

Antimicrobial and Antitubercular Activities

Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives, which were characterized and screened for antimicrobial and antitubercular activities, demonstrating the potential of these compounds in pharmaceutical applications (Ilango & Arunkumar, 2011).

Synthesis and Characterization for Biological Activities

Salman and Magtoof (2019) focused on the synthesis and characterization of bicyclic azetidin-2-ones as blood cholesterol inhibitors, indicating the potential for these compounds in developing new treatments for hypercholesterolemia (Salman & Magtoof, 2019).

Anticonvulsant Activity

Singh, Siddiqui, and Pandeya (1994) researched the anticonvulsant activity of 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones), highlighting the therapeutic potential of azetidinone derivatives in treating seizure disorders (Singh, Siddiqui, & Pandeya, 1994).

Future Directions

Given the beneficial effect of fluorine introduction, β-lactams bearing a trifluoromethyl group can be considered as interesting entities for the construction of novel targets with a diverse set of potential applications . This suggests potential future directions in the synthesis and application of similar compounds.

properties

IUPAC Name

3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO/c1-6(2-8)3-12(5(6)13)4-7(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJISDFFOXUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225144-60-3
Record name 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
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